molecular formula C10H10F2O2 B3116230 (1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol CAS No. 2150066-33-2

(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol

Cat. No. B3116230
CAS RN: 2150066-33-2
M. Wt: 200.18
InChI Key: RULZTBBXCPFLDO-PSASIEDQSA-N
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Description

“(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol” is a chemical compound with the CAS Number: 2150066-33-2 . It has a molecular weight of 200.18 . The compound is used in scientific research due to its unique structure, which enables various applications such as drug synthesis, catalysis, and material science.


Molecular Structure Analysis

The IUPAC name of the compound is “(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol” and its InChI Code is "1S/C10H10F2O2/c11-6-1-3-9(7(12)5-6)14-10-4-2-8(10)13/h1,3,5,8,10,13H,2,4H2/t8-,10-/m1/s1" . This suggests that the compound contains a cyclobutanol ring with a 2,4-difluorophenoxy group attached to it.

Scientific Research Applications

Synthesis and Structural Studies

  • Stereodivergent Syntheses: The compound has been used in the synthesis of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, representing the first reported β-amino acid oligomers with two directly linked cyclobutane residues (Izquierdo et al., 2002).
  • Catalytic Asymmetric Hydroformylation: It has been used in rhodium-catalyzed asymmetric hydroformylation, achieving high stereoselectivity (Hayashi et al., 1979).

Photochemical and Structural Reactions

  • Photochemical Dimerization: The compound has shown the ability to dimerize under sunlight in chloroform solution to form a corresponding cyclobutane derivative (Schwarzer & Weber, 2014).
  • Crystal Engineering in Pharmaceuticals: It has been used in crystal engineering to construct caffeic acid derivatives with potential applications in pharmaceuticals and degradable polymeric materials (Wang et al., 2020).

Chemical Reactions and Mechanisms

  • Stereochemistry and Mechanism: The compound's stereochemistry and reaction mechanisms have been studied, particularly in reverse ene reactions of related cyclobutanes (Getty & Berson, 1991).
  • Synthesis of Cyclobutanes and Cyclobutenes: It's been used in catalytic enantioselective [2+2] cycloadditions to access cyclobutanes and cyclobutenes, crucial for the synthesis of biologically significant molecules (Xu, Conner, & Brown, 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. Its mechanism of action would depend on its use, for example, in drug synthesis or catalysis.

It is in the form of an oil . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the sources I found.

properties

IUPAC Name

(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-6-1-3-9(7(12)5-6)14-10-4-2-8(10)13/h1,3,5,8,10,13H,2,4H2/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULZTBBXCPFLDO-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
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(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
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(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
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(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
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(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
Reactant of Route 6
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol

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